molecular formula C17H12N4O2S B2928465 N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034337-60-3

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2928465
CAS No.: 2034337-60-3
M. Wt: 336.37
InChI Key: XAIKITZMJUXGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic organic compound featuring a fused 2,1,3-benzothiadiazole core linked via a carboxamide group to a pyridine ring substituted with a furan-3-yl moiety. Key structural attributes include:

  • Benzothiadiazole core: A bicyclic system with electron-withdrawing properties due to the presence of two nitrogen and one sulfur atom in the thiadiazole ring. This enhances π-deficient character, influencing solubility and binding interactions.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-17(12-2-4-15-16(7-12)21-24-20-15)19-9-11-1-3-14(18-8-11)13-5-6-23-10-13/h1-8,10H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIKITZMJUXGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan-Pyridine Intermediate: The initial step involves the formation of a furan-pyridine intermediate through a coupling reaction between a furan derivative and a pyridine derivative.

    Introduction of the Benzothiadiazole Moiety: The intermediate is then reacted with a benzothiadiazole derivative under specific conditions to introduce the benzothiadiazole moiety.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan oxides and pyridine oxides, while substitution can introduce various functional groups such as halogens or amines.

Scientific Research Applications

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds from the provided evidence share partial structural homology with the target molecule:

Compound 1 : N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
  • Core structure : Benzothiazole (one sulfur, one nitrogen) instead of benzothiadiazole.
  • Substituents : A 5-methylthiophen-2-yl group replaces the furan-3-yl-pyridine unit.
  • Substituent polarity: Thiophene (sulfur) vs. furan (oxygen) alters hydrophobicity (higher logP for thiophene) and hydrogen-bonding capacity.
Compound 2 : N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
  • Core structure: Pyridazinone (a six-membered ring with two adjacent nitrogen atoms) and thiazole instead of benzothiadiazole and pyridine.
  • Substituents : Furan-2-yl (positionally distinct from the target’s furan-3-yl) and a pyrrole-thiazole group.
  • Functional differences: Planarity: Pyridazinone’s conjugated system may enhance stacking interactions compared to benzothiadiazole.

Physicochemical and Pharmacological Implications

Property Target Compound Compound 1 Compound 2
Molecular Formula C₁₇H₁₂N₄O₂S (estimated) C₁₅H₁₃N₃O₂S₂ (estimated) C₁₉H₁₇N₅O₃S
Molecular Weight ~336 g/mol ~343 g/mol 395.4 g/mol
Key Heterocycles Benzothiadiazole, pyridine, furan Benzothiazole, pyrazole, thiophene Pyridazinone, thiazole, furan
Polar Substituents Furan-3-yl (O), carboxamide Thiophene (S), carboxamide Furan-2-yl (O), oxo, carboxamide
Predicted logP ~2.1 (moderate polarity) ~2.8 (more lipophilic) ~1.9 (higher polarity)
Potential Bioactivity Kinase inhibition, enzyme modulation Antioxidant, antimicrobial Anticancer, kinase inhibition
Key Observations:

Electron-Deficient Cores : The target’s benzothiadiazole offers stronger electron-withdrawing effects than benzothiazole (Compound 1) or thiazole (Compound 2), favoring interactions with electron-rich residues in enzymes like kinases .

Substituent Positioning : The furan-3-yl group in the target compound may optimize steric compatibility with hydrophobic binding pockets compared to furan-2-yl in Compound 3.

Solubility: Compound 2’s pyridazinone and additional polar groups likely enhance solubility, whereas the target’s benzothiadiazole may limit it, necessitating formulation adjustments for drug delivery.

Biological Activity

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14N4O2S
  • Molecular Weight : 342.37 g/mol
  • CAS Number : 2034209-46-4

The compound features a furan ring, a pyridine ring, and a benzothiadiazole moiety, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Furan Ring : Synthesized through cyclization of appropriate precursors.
  • Formation of the Pyridine Ring : Achieved via methods such as Hantzsch synthesis.
  • Coupling Reaction : The furan and pyridine rings are coupled using palladium-catalyzed cross-coupling reactions.

Antitumor Activity

Research indicates that compounds similar to N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole derivatives exhibit significant antitumor activity. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827, and NCI-H358.
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays showed promising results in inhibiting cell proliferation in 2D and 3D cultures.

In a study involving related compounds, several demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Testing Method : Broth microdilution against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
  • Results : Compounds with similar structures displayed notable antibacterial effects with minimal inhibitory concentrations (MICs) ranging from 0.5 to 10 μg/mL .

Case Studies

  • Antitumor Efficacy Study :
    • A study evaluated the antitumor efficacy of similar benzothiadiazole derivatives on human lung cancer cell lines.
    • Results showed that compounds containing the benzothiadiazole moiety were more effective than those without it.
  • Antimicrobial Evaluation :
    • A series of furan derivatives were tested for their antimicrobial activity against pathogenic bacteria.
    • The study found that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

Summary of Findings

Biological ActivityTest Organism/Cell LineIC50/MIC Values
AntitumorA549 (lung cancer)5.23 μM
AntimicrobialStaphylococcus aureus0.5 μg/mL
AntimicrobialEscherichia coli2 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.